Technical Whitepaper: Synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
Technical Whitepaper: Synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for oxazoles and pyridines while offering improved metabolic stability and lipophilicity. The specific target, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine , contains an
This guide details two distinct synthetic strategies:
-
Method A (De Novo Cyclization): A robust, linear sequence utilizing N-Boc-Alanine and Lawesson’s Reagent. Best for rapid analog generation and initial SAR (Structure-Activity Relationship) studies.
-
Method B (Asymmetric Ellman Synthesis): A convergent route employing tert-butanesulfinamide (Ellman’s auxiliary) to establish the chiral center with high enantiomeric excess (
). Best for scale-up and stereoselective requirements.
Retrosynthetic Analysis & Strategy
The synthesis is approached by disconnecting the thiadiazole ring (Method A) or the C-N amine bond (Method B).
Figure 1: Retrosynthetic tree illustrating the Divergent strategies.
Method A: De Novo Cyclization (Boc-Alanine Route)
Rationale: This method leverages the "chiral pool" (L-Alanine) to introduce the methyl substituent at the
Phase 1: Coupling of N-Boc-Alanine and Acetyl Hydrazide
-
Reaction: Amide bond formation.
-
Reagents: N-Boc-L-Alanine, Acetyl Hydrazide, EDC·HCl, HOBt, DIPEA, DCM.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq) and Acetyl Hydrazide (1.1 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Activation: Cool to 0°C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Base Addition: Add DIPEA (2.5 eq) dropwise.
-
Incubation: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl (2x), Sat. NaHCO
(2x), and Brine. Dry over Na SO and concentrate. -
Validation: TLC (5% MeOH in DCM). Product is a white solid.
-
Checkpoint: 1H NMR should show two amide protons (broad singlets, ~8-10 ppm).
-
Phase 2: Cyclization with Lawesson’s Reagent
-
Reaction: Thionation followed by cyclodehydration.
-
Reagents: Lawesson’s Reagent (LR), Toluene (anhydrous).
Protocol:
-
Setup: Suspend the diacylhydrazine intermediate (from Phase 1) in anhydrous Toluene [0.1 M].
-
Reagent Addition: Add Lawesson’s Reagent (0.6 eq). Note: LR delivers 2 moles of sulfur per mole.
-
Thermal Cycle: Heat to reflux (110°C) under Nitrogen for 2–4 hours.
-
Workup: Cool to RT. The mixture will likely contain phosphorus byproducts. Filter through a celite pad.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Critical Parameter: Monitor for racemization. High temperatures can epimerize the
-center. If drops below 90%, switch to Method B.
-
Phase 3: N-Boc Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Protocol: Dissolve the protected thiadiazole in DCM. Add 4M HCl/Dioxane (5 eq). Stir 2h. Concentrate to yield the HCl salt of the target amine.[4]
Method B: Asymmetric Ellman Synthesis (High Fidelity)
Rationale: For strict control over stereochemistry, this convergent route avoids high-temperature cyclization of the chiral center. It builds the chiral amine onto the pre-formed thiadiazole ring.
Workflow Visualization
Figure 2: Ellman Auxiliary Workflow.
Phase 1: Synthesis of 2-Acetyl-5-methyl-1,3,4-thiadiazole
-
Precursor: 5-Methyl-1,3,4-thiadiazole-2-carbonitrile (commercially available or synthesized via dehydration of the amide).
-
Protocol:
-
Dissolve nitrile in dry THF at -78°C.
-
Add Methylmagnesium Bromide (MeMgBr, 1.1 eq) dropwise.
-
Stir 1h, then quench with aqueous acidic workup (HCl) to hydrolyze the intermediate imine to the ketone.
-
Phase 2: Imine Formation (Condensation)
-
Reagents: Ketone, (R)-2-methyl-2-propanesulfinamide, Ti(OEt)
, THF. -
Protocol:
-
Mix Ketone (1.0 eq) and (R)-Sulfinamide (1.1 eq) in THF.
-
Add Ti(OEt)
(2.0 eq).[4] The Lewis acid acts as a water scavenger and activator. -
Reflux (60-70°C) for 12 hours.
-
Workup: Pour into brine, filter the titanium salts, and extract with EtOAc.
-
Phase 3: Diastereoselective Reduction
-
Reagents: NaBH
, THF (or L-Selectride for higher selectivity). -
Protocol:
-
Dissolve the sulfinyl imine in THF at -48°C.
-
Add NaBH
(4.0 eq). -
Warm slowly to RT.
-
Mechanism: The bulky tert-butyl group directs the hydride attack to a specific face of the imine, establishing the stereocenter.
-
Phase 4: Cleavage
-
Protocol: Treat the sulfinamide with 4M HCl in MeOH for 1 hour. Precipitate the product with diethyl ether.
Analytical Validation & Data
| Parameter | Specification | Method |
| Appearance | White to off-white solid (HCl salt) | Visual |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| MS (ESI) | [M+H]+ = 144.05 (Free base calc.)[1][5] | LC-MS |
| Enantiomeric Excess | >95% (Method B) | Chiral HPLC (Daicel Chiralpak) |
Safety & Toxicology
-
Lawesson’s Reagent: Releases Hydrogen Sulfide (H
S) upon heating and hydrolysis. H S is highly toxic and flammable. All reactions must be performed in a well-ventilated fume hood with H S scrubbers (bleach trap). -
Hydrazides: Potential skin sensitizers. Handle with gloves.
-
Thiadiazole Derivatives: Many are biologically active; handle as potential cytotoxic agents until fully characterized.[6]
References
-
Lawesson's Reagent Overview: "Lawesson's Reagent - Organic Chemistry Portal." Organic Chemistry Portal. Link
-
Thiadiazole Synthesis via Lawesson's: Kaleta, Z., et al. "Thionation Using Fluorous Lawesson's Reagent."[1][7] Organic Letters, 2006.[1][7] Link
-
Ellman Auxiliary Protocol: "Asymmetric Synthesis of Amines." Ellman Laboratory, Yale University. Link
-
General Thiadiazole Properties: "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." National Institutes of Health (PMC). Link
-
Ellman Imine Condensation: "Myers Chem 115: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Harvard University. Link
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
